C23H28N2O8S
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate
CAS No.: 38866-20-5
Cat. No.: VC18424690
Molecular Formula: C22H25N2O4.CH3O4S
C23H28N2O8S
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38866-20-5 |
|---|---|
| Molecular Formula | C22H25N2O4.CH3O4S C23H28N2O8S |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | 1-hydroxy-4-[3-(4-methylmorpholin-4-ium-4-yl)propylamino]anthracene-9,10-dione;methyl sulfate |
| Standard InChI | InChI=1S/C22H24N2O4.CH4O4S/c1-24(11-13-28-14-12-24)10-4-9-23-17-7-8-18(25)20-19(17)21(26)15-5-2-3-6-16(15)22(20)27;1-5-6(2,3)4/h2-3,5-8H,4,9-14H2,1H3,(H-,23,25,26,27);1H3,(H,2,3,4) |
| Standard InChI Key | JAADWTSKUWWHLE-UHFFFAOYSA-N |
| Canonical SMILES | C[N+]1(CCOCC1)CCCNC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)[O-] |
Introduction
Chemical and Physical Properties
Structural and Empirical Characteristics
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate is a complex organic compound with the empirical formula and a molecular weight of 492.5 g/mol . Its structure features a hydroxyanthraquinone core linked to a morpholinium group via an aminopropyl chain, with a methyl sulfate counterion. The compound typically presents as a violet crystalline powder with a density of 0.35 g/cm³ and a melting point of 215°C .
Solubility and Partition Coefficient
The compound demonstrates high solubility in water (5 g/100 mL) and ethanol, with a calculated octanol-water partition coefficient (Log Pow) of 2.0, indicating moderate lipophilicity . This property facilitates its incorporation into aqueous cosmetic formulations while retaining limited permeability through biological membranes.
Toxicological Assessment
Skin Irritation (OECD 404)
In a rabbit model, topical application of 500 mg (437.5 mg active) caused no edema or erythema over 72 hours, classifying the compound as non-irritating .
Guinea Pig Maximization Test (OECD 406)
Induction with 30% solution (8.75% active) elicited sensitization in 9/20 animals, though rechallenge at 2% showed no reactivity, suggesting a threshold-dependent response .
Buehler Test (OECD 406)
Epicutaneous application at 10% (8.65% active) induced erythema in 7/19 animals upon rechallenge, indicating moderate sensitization potential under occlusive conditions .
Genotoxicity and Carcinogenicity
Chromosomal Aberration (OECD 473)
CHO cells exposed to 50–500 µg/mL showed significant clastogenic effects without metabolic activation (20-hour exposure), with aberration frequencies reaching 16.5% vs. 1.5% in controls .
Mouse Lymphoma Assay (OECD 476)
Doses of 12.5–50 µg/mL (24-hour exposure) increased mutant frequencies by 2.3–4.1× baseline, confirming mutagenic potential in mammalian cells .
Micronucleus Test (OECD 474)
Mice administered 2,000 mg/kg bw exhibited no micronuclei induction in bone marrow, with polychromatic erythrocyte ratios comparable to controls .
Unscheduled DNA Synthesis (OECD 486)
Rat hepatocytes showed no UDS induction following in vivo dosing up to 2,000 mg/kg bw, supporting lack of DNA damage in intact organisms .
Reproductive and Developmental Toxicity
Prenatal Development (OECD 414)
Oral administration of 800 mg/kg bw/day to pregnant rats caused no teratogenic effects, with fetal weights (3.8 ± 0.2 g) and litter sizes (12.4 ± 2.1) matching controls . Maternal toxicity manifested as reduced body weight gain (-15%) at this dose .
Regulatory Status and Risk Assessment
The SCCP identified two critical concerns:
-
Nitrosamine Formation: As a secondary amine, the compound may react with nitrosating agents, necessitating strict control of precursor contaminants .
-
Impurity Characterization: Approximately 10% of impurities remain uncharacterized, complicating risk extrapolation .
A provisional No Observed Adverse Effect Level (NOAEL) of 200 mg/kg bw/day was established based on subchronic oral toxicity studies .
Applications in Cosmetic Formulations
Hair Dye Penetration
In vitro human skin models demonstrated negligible systemic absorption (<0.1% applied dose) after 30-minute exposure to 0.5% formulations . Localized deposition in the stratum corneum suggests limited bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume